molecular formula C9H8N4O2S B8731900 5-((1H-Imidazol-2-yl)thio)-2-nitroaniline CAS No. 55564-49-3

5-((1H-Imidazol-2-yl)thio)-2-nitroaniline

Cat. No.: B8731900
CAS No.: 55564-49-3
M. Wt: 236.25 g/mol
InChI Key: XIMDARQERNOPAS-UHFFFAOYSA-N
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Description

5-((1H-Imidazol-2-yl)thio)-2-nitroaniline is a compound that features an imidazole ring, a nitro group, and an aniline moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-Imidazol-2-yl)thio)-2-nitroaniline typically involves the formation of the imidazole ring followed by the introduction of the nitro and aniline groups. One common method involves the reaction of 2-mercaptoimidazole with 2-nitroaniline under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the sulfanyl linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-((1H-Imidazol-2-yl)thio)-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 5-[(1H-Imidazol-2-yl)sulfanyl]-2-phenylenediamine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 5-[(1H-Imidazol-2-yl)sulfanyl]-2-phenylenediamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-((1H-Imidazol-2-yl)thio)-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((1H-Imidazol-2-yl)thio)-2-nitroaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Sulfanylphenyl)amino]-1H-imidazole-4,5-dione: Similar structure but with a different functional group arrangement.

    4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Contains a benzimidazole ring instead of an imidazole ring.

    2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide: Features additional functional groups and a thiazole ring.

Uniqueness

5-((1H-Imidazol-2-yl)thio)-2-nitroaniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

55564-49-3

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

5-(1H-imidazol-2-ylsulfanyl)-2-nitroaniline

InChI

InChI=1S/C9H8N4O2S/c10-7-5-6(1-2-8(7)13(14)15)16-9-11-3-4-12-9/h1-5H,10H2,(H,11,12)

InChI Key

XIMDARQERNOPAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC2=NC=CN2)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2.0 g. 2-mercaptoimidazole in 25 ml. dimethylformamide is treated with 0.85 g. of 57% sodium hydride (in oil suspension). 3.0 G. of 2-amino-4-chloro-1-nitrobenzene is added and the mixture heated overnight at 155°-155° C. The mixture is diluted with water, filtered and the crude product washed with chloroform, recrystallized from aqueous methanol to yield 2-amino-4-(imidazol-2-ylthio)-1-nitrobenzene.
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